3-(1-(Methylamino)ethyl)aniline

Catalog No.
S13480926
CAS No.
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-(Methylamino)ethyl)aniline

Product Name

3-(1-(Methylamino)ethyl)aniline

IUPAC Name

3-[1-(methylamino)ethyl]aniline

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,10H2,1-2H3

InChI Key

ZBGDBSCOSXYSML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC

3-(1-(Methylamino)ethyl)aniline is an organic compound with the molecular formula C9_9H14_{14}N2_2. It is classified as an aniline derivative, where the amino group is substituted with a methylaminoethyl group. This unique structure contributes to its diverse reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound exhibits characteristics typical of amines and anilines, such as basicity and the ability to participate in electrophilic aromatic substitution reactions.

  • Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Nitro derivatives can be reduced back to amines using reducing agents such as lithium aluminum hydride or hydrogen gas.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, hydrogen gas.
  • Substitution Conditions: Typically performed under acidic or basic conditions depending on the desired product.

The synthesis of 3-(1-(Methylamino)ethyl)aniline can be achieved through several methods:

  • Methylation of Aniline Derivatives: This method involves the methylation of aniline using methanol and sodium hydroxide under mild conditions (around 60°C), often catalyzed by cyclometalated ruthenium complexes.
  • Alkylation Reactions: The compound can also be synthesized via alkylation reactions where aniline reacts with appropriate alkyl halides or alcohols to introduce the methylaminoethyl substituent.
  • Chiral Resolution Techniques: In cases where enantiomerically pure forms are required, chiral auxiliaries or catalysts may be employed during synthesis.

3-(1-(Methylamino)ethyl)aniline has a variety of applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Research is ongoing to explore its potential as a pharmaceutical intermediate due to its structural similarity to known bioactive compounds.
  • Industrial Uses: The compound is utilized in the production of dyes and agrochemicals, leveraging its chemical properties for various industrial applications.

Interaction studies involving 3-(1-(Methylamino)ethyl)aniline focus on its reactivity with biomolecules and other chemical entities. Its ability to form stable products through oxidation and substitution reactions makes it a candidate for further investigation in drug design and development. Studies on similar compounds suggest that modifications in the amino group can significantly affect biological activity and receptor affinity .

Several compounds share structural similarities with 3-(1-(Methylamino)ethyl)aniline. These include:

  • Aniline (C6_6H5_5NH2_2): A simple aromatic amine used widely in organic synthesis.
  • N,N-Dimethylaniline (C9_9H13_13N): Exhibits similar reactivity but with two methyl groups attached to the nitrogen atom.
  • 4-Aminobenzylamine (C7_7H10_10N2_2): Another aniline derivative that may show different biological properties due to its structural differences.

Comparison Table

CompoundMolecular FormulaKey Features
3-(1-(Methylamino)ethyl)anilineC9_9H14_{14}N2_2Unique methylaminoethyl substitution
AnilineC6_6H5_5NH2_2Basic aromatic amine
N,N-DimethylanilineC9_9H13_{13}NTwo methyl groups on nitrogen
4-AminobenzylamineC7_7H10_{10}N2_2Different substitution pattern affecting reactivity

The uniqueness of 3-(1-(Methylamino)ethyl)aniline lies in its specific substitution pattern, which may influence both its chemical reactivity and biological activity compared to other anilines. Further research is warranted to fully understand its potential applications and interactions within biological systems.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

150.115698455 g/mol

Monoisotopic Mass

150.115698455 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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